2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide
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Description
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- The synthesis and evaluation of oxadiazole derivatives, including compounds similar to the requested chemical structure, have shown significant antimicrobial properties. These compounds exhibit high potency against a range of bacterial and fungal strains, highlighting the role of fluorine atoms in enhancing antimicrobial effectiveness (Parikh & Joshi, 2014).
Anticancer Applications
- Research into apoptosis inducers within a series of 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds with potent activity against breast and colorectal cancer cell lines. This study underscores the potential of oxadiazole derivatives as anticancer agents, with specific structural modifications enhancing their effectiveness (Zhang et al., 2005).
Material Science Applications
- In the field of materials science, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been developed, demonstrating high thermal stability and good solubility in polar organic solvents. These materials exhibit promising properties for use in coatings and films, with potential applications in electronics and photonics (Hamciuc, Hamciuc, & Brumǎ, 2005).
Electroluminescence and Photoluminescence
- The synthesis of a rhenium complex with a diamine ligand containing an oxadiazole group and fluorine atom has shown significant photoluminescence and electroluminescence performances. This research points to the application of such compounds in the development of new materials for optoelectronic devices (Yang et al., 2013).
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-11(2)20-15(24)10-23-9-3-4-14(18(23)25)17-21-16(22-26-17)12-5-7-13(19)8-6-12/h3-9,11H,10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFDYCACCYCWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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